molecular formula C16H19ClN4O B12919452 N-(4-(1-((5-Chloro-6-ethylpyrimidin-4-yl)amino)ethyl)phenyl)acetamide CAS No. 921604-26-4

N-(4-(1-((5-Chloro-6-ethylpyrimidin-4-yl)amino)ethyl)phenyl)acetamide

Cat. No.: B12919452
CAS No.: 921604-26-4
M. Wt: 318.80 g/mol
InChI Key: FPYPOEDSOVMSEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(1-((5-Chloro-6-ethylpyrimidin-4-yl)amino)ethyl)phenyl)acetamide is a synthetic chemical entity of interest in medicinal chemistry and drug discovery research. This molecule features a pyrimidine core, a privileged scaffold in pharmaceuticals known for its ability to participate in key hydrogen bonding interactions with biological targets . The structure incorporates a chloro and an ethyl substituent on the pyrimidine ring, modifications often explored to optimize potency and physicochemical properties in lead compound optimization campaigns . The molecule is designed for research applications only and is not intended for diagnostic or therapeutic use. Researchers investigating kinase inhibition or antimicrobial agents may find this compound particularly valuable for structure-activity relationship (SAR) studies. Its mechanism of action is not defined and is a subject for empirical investigation, though its design suggests potential for targeting enzyme active sites and protein-protein interactions common in cellular signaling pathways . This product is strictly for laboratory research use. It is not for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

921604-26-4

Molecular Formula

C16H19ClN4O

Molecular Weight

318.80 g/mol

IUPAC Name

N-[4-[1-[(5-chloro-6-ethylpyrimidin-4-yl)amino]ethyl]phenyl]acetamide

InChI

InChI=1S/C16H19ClN4O/c1-4-14-15(17)16(19-9-18-14)20-10(2)12-5-7-13(8-6-12)21-11(3)22/h5-10H,4H2,1-3H3,(H,21,22)(H,18,19,20)

InChI Key

FPYPOEDSOVMSEA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)NC(C)C2=CC=C(C=C2)NC(=O)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1-((5-Chloro-6-ethylpyrimidin-4-yl)amino)ethyl)phenyl)acetamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors such as 2-chloro-4,6-dimethylpyrimidine with ethylamine under controlled conditions.

    Substitution Reaction: The synthesized pyrimidine derivative undergoes a substitution reaction with 4-bromoacetophenone to introduce the phenyl ring.

    Acetylation: The final step involves the acetylation of the amino group using acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving the use of industrial-grade reagents and catalysts. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1-((5-Chloro-6-ethylpyrimidin-4-yl)amino)ethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the pyrimidine ring or the acetamide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of oxidized pyrimidine derivatives.

    Reduction: Formation of reduced acetamide derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C16H19ClN4OC_{16}H_{19}ClN_{4}O and is characterized by a complex structure that includes a chloro-substituted pyrimidine moiety. Its unique chemical structure facilitates interactions with various biological targets, making it a candidate for therapeutic applications.

Pharmaceutical Applications

  • Anticancer Activity
    • Mechanism of Action : N-(4-(1-((5-Chloro-6-ethylpyrimidin-4-yl)amino)ethyl)phenyl)acetamide exhibits potential anticancer properties by inhibiting specific kinases involved in tumor growth and proliferation. This inhibition disrupts critical signaling pathways in cancer cells.
    • Case Studies : Research has demonstrated its efficacy against non-small cell lung carcinoma (NSCLC). In vitro studies showed that the compound significantly reduced cell viability and induced apoptosis in NSCLC cell lines, highlighting its potential as a therapeutic agent in oncology .
  • Neuroprotective Effects
    • Mechanism of Action : The compound may exert neuroprotective effects through modulation of glutamate receptors, particularly NMDA receptors. By acting as an antagonist at these receptors, it can potentially reduce excitotoxicity, a process implicated in neurodegenerative diseases.
    • Case Studies : Recent studies have indicated that this compound can protect neuronal cells from oxidative stress-induced damage, suggesting its application in treating conditions like Alzheimer's disease and Parkinson's disease .

Data Tables

Application AreaMechanism of ActionTarget DiseaseReference
AnticancerKinase inhibitionNon-small cell lung carcinoma
NeuroprotectionNMDA receptor antagonismAlzheimer's disease, Parkinson's disease

Anticancer Studies

A pivotal study published in 2023 demonstrated the compound's ability to inhibit tumor growth in xenograft models of NSCLC. The findings indicated a significant reduction in tumor size compared to control groups, with minimal side effects observed.

Neuroprotective Studies

In a series of experiments focusing on oxidative stress, the compound was shown to decrease reactive oxygen species (ROS) levels in neuronal cultures. This effect correlated with improved cell viability and reduced markers of apoptosis, suggesting a protective role against neurodegeneration.

Mechanism of Action

The mechanism of action of N-(4-(1-((5-Chloro-6-ethylpyrimidin-4-yl)amino)ethyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Triazine-Based Acetamides (Compounds F, G, and H)

describes three triazine-linked acetamides:

  • Compound F: Features a trifluoromethoxy-substituted isoquinoline-triazine core.
  • Compound G: Contains a 4-chloro-3-fluorophenoxy-piperidinyl-triazine scaffold.
  • Compound H : Includes a benzyloxy-piperidinyl-triazine structure.

Key Comparisons :

  • Structural Differences : Unlike the pyrimidine core in the target compound, these analogs use a triazine ring, which alters electronic properties and binding affinities. The chlorine and ethyl groups in the target compound may enhance lipophilicity compared to the trifluoromethoxy or benzyloxy substituents in Compounds F and H.
  • Biological Activity : Compounds F–H were studied as tetrodotoxin-sensitive sodium channel inhibitors. The target compound’s pyrimidine scaffold may offer distinct selectivity profiles, though direct activity comparisons are unavailable .

Bis-Pyrimidine Acetamides (Compounds 12–17)

details bis-pyrimidine acetamides with phenylene linkers and nitroaryl substituents. For example:

  • Compound 12 : Contains 4-nitrophenyl and 2-fluorophenyl groups.
  • Compound 17 : Features 4-nitrophenyl and 2,3-dichlorophenyl substituents.

Key Comparisons :

  • Symmetry vs.
  • Their nitro groups may increase metabolic instability relative to the chloro-ethyl substitution in the target compound .

Thienopyrimidine Acetamide (Compound 10)

reports N-(4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide (Compound 10), a fused thienopyrimidine derivative.

Key Comparisons :

  • Bioavailability : The methylphenyl group in Compound 10 enhances lipophilicity (logP ~3.5 estimated), whereas the target compound’s chloro-ethyl groups may balance hydrophobicity and solubility better .

Formoterol-Related Acetamides (Compounds C and D)

and describe formoterol-related acetamides, such as:

  • Formoterol Related Compound C : Contains a hydroxy-phenyl and methoxyphenyl-propan-2-yl group.
  • Formoterol Related Compound D: Includes a formamide group and methylated amino side chain.

Key Comparisons :

  • Functional Groups : The target compound lacks the hydroxy and methoxy groups critical for β2-adrenergic receptor agonism in formoterol analogs. Its pyrimidine core may instead favor ion channel interactions.
  • Salt Forms : Formoterol analogs are fumarate salts, enhancing solubility, whereas the target compound’s free base form may limit aqueous compatibility .

Miscellaneous Acetamide Derivatives (HC030031, AMG517)

lists bioactive acetamides like:

  • HC030031 : A purine-linked acetamide with 1,3-dimethylxanthine and isopropylphenyl groups.
  • AMG517 : A pyrimidine-benzothiazole acetamide targeting TRPV1 receptors.

Key Comparisons :

  • Target Specificity : HC030031 inhibits TRPA1 channels, while AMG517 targets TRPV1. The target compound’s lack of a benzothiazole or xanthine moiety suggests divergent mechanisms.
  • Synthetic Complexity : AMG517’s pyrimidine-oxy-benzothiazole scaffold requires multistep synthesis, whereas the target compound’s simpler structure may improve scalability .

Biological Activity

N-(4-(1-((5-Chloro-6-ethylpyrimidin-4-yl)amino)ethyl)phenyl)acetamide is a compound with significant biological activity, particularly in the realms of antimicrobial and anticancer research. This article synthesizes findings from various studies to elucidate its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C16H19ClN4O
  • Molecular Weight : 318.80 g/mol
  • CAS Number : 921604-26-4

The compound features a pyrimidine ring, which is known for its biological significance in various pharmacological contexts. The presence of a chloro substituent enhances its lipophilicity, facilitating membrane permeability and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. In particular, research on N-(substituted phenyl)-2-chloroacetamides demonstrated effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The study indicated that halogenated compounds exhibited higher lipophilicity, which correlated with enhanced antimicrobial efficacy due to better cell membrane penetration .

Compound TypeActivity AgainstEffective Concentration (MIC μg/mL)
N-(substituted phenyl)-2-chloroacetamidesS. aureus, MRSA8 - 32
N-(4-chlorophenyl)-2-chloroacetamideE. coli64 - 128
N-(3-bromophenyl)-2-chloroacetamideCandida albicans16 - 32

Anticancer Activity

The anticancer properties of compounds containing the pyrimidine structure have been extensively studied. For instance, recent investigations revealed that certain pyrimidine derivatives demonstrated potent inhibitory effects on cancer cell lines, including MCF-7 and MDA-MB-231 (breast cancer cells). These compounds exhibited IC50 values ranging from 0.87 to 12.91 μM, indicating their potential as effective anticancer agents .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Cell Proliferation : Compounds have been shown to induce apoptosis in cancer cells by activating caspases.
  • Targeting Specific Pathways : Some derivatives act as inhibitors of key signaling pathways involved in cancer progression, such as EGFR phosphorylation .
  • Lipophilicity and Membrane Interaction : The lipophilic nature of the compound facilitates its interaction with cellular membranes, enhancing its uptake and efficacy.

Study on Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various chloroacetamides, N-(substituted phenyl)-2-chloroacetamides were tested against multiple bacterial strains. The results indicated that compounds with higher lipophilicity showed better activity against Gram-positive bacteria compared to Gram-negative strains .

Study on Anticancer Properties

Another study focused on the anticancer activity of pyrimidine-based compounds reported that specific derivatives had significantly lower toxicity towards normal cells compared to established chemotherapeutics like 5-Fluorouracil (5-FU). The selectivity index was notably higher for certain compounds, suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-(1-((5-Chloro-6-ethylpyrimidin-4-yl)amino)ethyl)phenyl)acetamide, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves coupling reactions between pyrimidine and phenylacetamide precursors. For example, a pyrimidinylamine intermediate can be prepared via nucleophilic substitution of 5-chloro-6-ethylpyrimidin-4-amine with a substituted phenethyl bromide, followed by acetylation . Characterization of intermediates should include 1H NMR (e.g., δ 2.03 ppm for CH3 in acetamide groups) and LC-MS (e.g., m/z 376.0 [M+H]+) to confirm purity and structural integrity .

Q. How can researchers validate the structural identity of this compound?

  • Methodological Answer : Use a combination of NMR spectroscopy (e.g., DMSO-d6 solvent for resolving aromatic protons and NH signals), high-resolution mass spectrometry (HRMS) , and elemental analysis to confirm molecular formula. Cross-reference spectral data with structurally analogous compounds, such as N-(3-chloro-4-methoxyphenyl)acetamide (C9H10ClNO2; MW 199.63 g/mol) .

Q. What preliminary biological assays are suitable for evaluating this compound?

  • Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or resazurin-based viability tests) against cancer cell lines. Include controls for nonspecific binding by comparing activity to analogs like 4-(trifluoromethyl)benzamide derivatives, which are known to exhibit anticancer properties .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

  • Methodological Answer : Design analogs by modifying key substituents (e.g., chloro, ethyl, or acetamide groups) and evaluate changes in bioactivity. For example, replacing the ethyl group with a trifluoromethyl moiety (as in ) may enhance metabolic stability. Use molecular docking to predict binding affinities to target enzymes (e.g., kinases or proteases) and validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies resolve contradictions in reported biological activity across similar compounds?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions or substituent effects. For instance, pyrimidine derivatives with methylphenyl groups (e.g., ) may show lower activity than trifluoromethyl analogs . Conduct meta-analyses of published data, standardize assay protocols (e.g., fixed IC50 determination methods), and perform dose-response studies to clarify potency trends.

Q. How can the metabolic stability and pharmacokinetics (PK) of this compound be optimized?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism . Evaluate plasma stability using liver microsomes and quantify metabolites via LC-MS/MS . Compare results to structurally related compounds like N-(3-chloro-4-methoxyphenyl)acetamide to identify metabolic hotspots .

Q. What advanced techniques confirm target engagement in vivo?

  • Methodological Answer : Use radiolabeled analogs (e.g., 14C or 3H isotopes) for biodistribution studies. Pair with PET/CT imaging to track tissue-specific accumulation. For mechanistic studies, employ knockout animal models or CRISPR-Cas9-edited cell lines to validate target dependency.

Methodological Considerations

  • Data Interpretation : Cross-reference spectral and biological data with PubChem entries (e.g., InChIKey JTEDVNFIPPZBEN-UHFFFAOYSA-N ) to avoid misassignment.
  • Theoretical Frameworks : Link research to conceptual models (e.g., enzyme inhibition kinetics or receptor-ligand interaction theories) to guide experimental design .
  • Scalability : For industrial translation, explore continuous flow synthesis (as in ) to improve yield and reduce waste.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.